methyl 1-benzyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate methyl 1-benzyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 321680-22-2
VCID: VC11961522
InChI: InChI=1S/C20H19N3O5/c1-13-17(19(24)28-2)18(15-10-6-7-11-16(15)23(26)27)21-20(25)22(13)12-14-8-4-3-5-9-14/h3-11,18H,12H2,1-2H3,(H,21,25)
SMILES: CC1=C(C(NC(=O)N1CC2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC
Molecular Formula: C20H19N3O5
Molecular Weight: 381.4 g/mol

methyl 1-benzyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS No.: 321680-22-2

Cat. No.: VC11961522

Molecular Formula: C20H19N3O5

Molecular Weight: 381.4 g/mol

* For research use only. Not for human or veterinary use.

methyl 1-benzyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - 321680-22-2

Specification

CAS No. 321680-22-2
Molecular Formula C20H19N3O5
Molecular Weight 381.4 g/mol
IUPAC Name methyl 3-benzyl-4-methyl-6-(2-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Standard InChI InChI=1S/C20H19N3O5/c1-13-17(19(24)28-2)18(15-10-6-7-11-16(15)23(26)27)21-20(25)22(13)12-14-8-4-3-5-9-14/h3-11,18H,12H2,1-2H3,(H,21,25)
Standard InChI Key GVADSEAAFZHNBM-UHFFFAOYSA-N
SMILES CC1=C(C(NC(=O)N1CC2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC
Canonical SMILES CC1=C(C(NC(=O)N1CC2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC

Introduction

Structural and Molecular Characteristics

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC20H19N3O5\text{C}_{20}\text{H}_{19}\text{N}_{3}\text{O}_{5}
Molecular Weight381.4 g/mol
logPNot reported
Hydrogen Bond Acceptors9
Hydrogen Bond Donors1
Polar Surface Area81.888 Ų
SolubilityData unavailable

Synthesis and Reaction Pathways

Biginelli Reaction-Based Synthesis

The compound is synthesized via the Biginelli reaction, a one-pot, three-component condensation of:

  • Benzaldehyde derivative: Provides the aryl group at position 4.

  • Ethyl acetoacetate: Contributes the β-ketoester moiety for ring formation.

  • N-Benzylurea: Introduces the benzyl-substituted urea component.

The reaction is typically catalyzed by Brønsted or Lewis acids (e.g., HCl, BF3OEt2\text{BF}_3 \cdot \text{OEt}_2) in ethanol or methanol under reflux. Yields are moderate (40–60%), with purity dependent on recrystallization solvents.

Post-Synthesis Modifications

The compound undergoes several characteristic transformations:

  • Oxidation: Treatment with KMnO4\text{KMnO}_4 under acidic conditions oxidizes the tetrahydropyrimidine ring to a pyrimidine, enhancing aromaticity and altering biological activity.

  • Hydrolysis: Exposure to NaOH\text{NaOH} cleaves the methyl ester to a carboxylic acid, increasing water solubility but reducing membrane permeability.

Chemical Reactivity and Stability

Electrophilic and Nucleophilic Sites

  • Nitro group: Acts as an electrophilic center, participating in reduction reactions to form amines (NH2\text{NH}_2) under catalytic hydrogenation.

  • Carbonyl groups: The ketone at position 2 and ester at position 5 are susceptible to nucleophilic attack, enabling functionalization via Grignard reagents or hydrazines.

Degradation Pathways

  • Photodegradation: The nitro group renders the compound light-sensitive, necessitating storage in opaque containers to prevent radical-mediated decomposition.

  • Hydrolytic Instability: The ester linkage hydrolyzes slowly in aqueous buffers (pH > 7), limiting its shelf life.

Biological Activity and Mechanistic Insights

Hypothesized Targets and Mechanisms

While specific bioactivity data remain unpublished, structural analogs suggest potential interactions with:

  • DNA topoisomerases: The planar nitroaromatic system may intercalate DNA, inhibiting replication in microbial or cancer cells.

  • Enzymatic redox systems: Nitroreductases in anaerobic bacteria could reduce the nitro group to cytotoxic radicals, conferring selective antimicrobial activity.

Table 2: Comparison with Structural Analogs

CompoundMolecular FormulaKey SubstituentsHypothesized Activity
Methyl 1-ethyl-6-methyl-4-(2-nitrophenyl)-2-oxo-... C15H17N3O5\text{C}_{15}\text{H}_{17}\text{N}_{3}\text{O}_{5}Ethyl at N1Antimicrobial
Methyl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo-...C14H15N3O5\text{C}_{14}\text{H}_{15}\text{N}_{3}\text{O}_{5}Methyl at N1 and C6Anticancer
Methyl 1-benzyl-4-(2-fluorophenyl)-6-methyl-...C20H19FN2O3\text{C}_{20}\text{H}_{19}\text{FN}_{2}\text{O}_{3}Fluorophenyl at C4Anti-inflammatory

Future Research Directions

Synthetic Optimization

  • Catalyst screening: Exploring ionic liquids or heterogeneous catalysts (e.g., zeolites) to improve Biginelli reaction yields.

  • Stereoselective synthesis: Developing chiral catalysts to access enantiopure forms for pharmacokinetic studies.

Biological Screening

  • In vitro assays: Prioritizing testing against Staphylococcus aureus and HT-29 cancer cells to validate antimicrobial/anticancer hypotheses.

  • ADMET profiling: Assessing absorption, distribution, and toxicity to guide lead optimization.

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